3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dihydropyridine core, which is a common motif in many biologically active molecules, including calcium channel blockers used in medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine core typically yields pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cardiovascular diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. This interaction can influence various physiological processes, making the compound of interest for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.
Felodipine: A dihydropyridine derivative with potent vasodilatory effects.
Uniqueness
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern on the dihydropyridine core and the presence of trifluoromethyl and dimethoxyphenyl groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3NO6/c1-32-20-10-5-15(11-21(20)33-2)12-29-13-18(23(30)34-3)22(19(14-29)24(31)35-4)16-6-8-17(9-7-16)25(26,27)28/h5-11,13-14,22H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKJDRWSANKLOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)C(F)(F)F)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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